molecular formula C20H21NO5 B14083661 Fmoc-allo-O-methyl-D-Thr CAS No. 1279032-75-5

Fmoc-allo-O-methyl-D-Thr

Cat. No.: B14083661
CAS No.: 1279032-75-5
M. Wt: 355.4 g/mol
InChI Key: BOGQZFFOTLSMMA-KZULUSFZSA-N
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Description

Fmoc-allo-O-methyl-D-Thr is a synthetic amino acid derivative used in peptide synthesis. The compound features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protection on the amino group, ensuring stability during solid-phase peptide synthesis (SPPS).
  • allo-Threonine backbone, a diastereomer of L-threonine with distinct stereochemistry at the β-carbon.
  • O-methyl ether modification on the hydroxyl group of the threonine side chain, enhancing hydrophobicity and resistance to enzymatic degradation.

Properties

CAS No.

1279032-75-5

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid

InChI

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m1/s1

InChI Key

BOGQZFFOTLSMMA-KZULUSFZSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Origin of Product

United States

Preparation Methods

Stepwise Protection and Methylation Strategy

The synthesis of this compound necessitates a sequential approach to protect the amino and hydroxyl groups while preserving the stereochemical integrity of the allo-threonine backbone. A representative pathway involves:

  • Stereochemical Control of allo-Threonine :
    The allo configuration (2R,3S for D-enantiomers) is established early in the synthesis. Starting from D-threonine, epimerization at the β-carbon is achieved via cyclic sulfate intermediates. For instance, treatment of diol precursors with thionyl chloride forms cyclic sulfites, which are oxidized to cyclic sulfates using ruthenium chloride and sodium periodate. Subsequent ring-opening with sodium azide introduces the desired stereochemistry at C3, yielding alcohol intermediates.

  • Amino Group Protection with Fmoc :
    The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a biphasic system (dioxane/water) under mildly basic conditions (pH 8–9, NaHCO₃). This step ensures compatibility with subsequent reactions while preventing racemization.

  • O-Methylation of the Hydroxyl Group :
    Methylation of the β-hydroxyl group is achieved using methyl triflate (MeOTf) in dichloromethane (DCM) with 2,6-lutidine as a proton scavenger. This method avoids base-mediated cleavage of the Fmoc group, which is susceptible to strong bases like sodium hydride.

  • Carboxylate Deprotection :
    If temporary ester protection (e.g., methyl ester) is employed, saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water liberates the free carboxylic acid.

Optimization of Methylation Conditions

The efficiency of O-methylation hinges on reagent selection and reaction parameters. Comparative studies reveal the superiority of methyl triflate over traditional agents like methyl iodide (Table 1):

Table 1: Reaction Conditions for O-Methylation of Fmoc-allo-D-Thr-OH

Reagent Base Solvent Temperature Yield (%) Purity (%)
Methyl triflate 2,6-Lutidine DCM 0°C → RT 92 98
Methyl iodide Ag₂O DMF RT 65 85
Dimethyl sulfate K₂CO₃ Acetone 40°C 78 90

Methyl triflate achieves near-quantitative yields under mild conditions, minimizing side reactions such as Fmoc deprotection or racemization.

Analytical Characterization

Chromatographic Validation

Reverse-phase liquid chromatography (RPLC) with a C18 column (5–95% acetonitrile/water + 0.1% trifluoroacetic acid) confirms the identity and enantiomeric purity of this compound. Co-injection with non-methylated analogs demonstrates a retention time shift (Δt₍R₎ = 4.2 min), indicative of enhanced hydrophobicity.

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the O-methyl group (δ 3.3 ppm, singlet).
  • ESI-MS : Molecular ion peak at m/z 411.2 [M+H]⁺, consistent with the theoretical mass (C₂₁H₂₁NO₅).

Comparative Analysis with Related Compounds

Hydrophobicity and Steric Effects

The O-methyl group confers greater hydrophobicity compared to hydroxyl- or tert-butoxy-protected analogs, as evidenced by RPLC retention times (Figure 1). This property enhances membrane permeability, a critical factor in drug delivery applications.

Stereochemical Stability

Chiral HPLC analysis confirms the absence of racemization during synthesis. The D-allo configuration remains intact, with enantiomeric excess >99%.

Applications in Peptide Synthesis

This compound is integral to solid-phase peptide synthesis (SPPS), particularly for constructing protease-resistant peptides. Its incorporation into opioid peptide analogs improves metabolic stability and receptor selectivity. For example, peptides featuring O-methylated threonine exhibit prolonged half-lives in serum compared to their non-methylated counterparts.

Mechanism of Action

The mechanism of action of Fmoc-allo-O-methyl-D-Thr involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group of allo-O-methyl-D-threonine, preventing unwanted side reactions during peptide synthesis. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amine to participate in further reactions .

Comparison with Similar Compounds

Structural and Functional Differences

Key differentiating factors among Fmoc-protected threonine derivatives include:

  • Protecting groups on the hydroxyl side chain.
  • Stereochemistry (D/L or allo configurations).
  • Molecular weight and solubility , influenced by substituents.
Table 1: Comparative Analysis of Fmoc-Protected Threonine Derivatives
Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Fmoc-D-Thr(Trt)-OH Trityl (Trt) C₃₈H₃₃NO₅ 583.65 682800-84-6 SPPS, hydrophobic peptide motifs
Fmoc-D-Thr(PO(OBzl)OH)-OH Phosphorylated C₂₆H₂₆NO₈P 511.46 937171-63-6 Phosphopeptide mimics, signaling studies
Fmoc-D-Thr(tBu)-OH tert-Butyl (tBu) C₂₃H₂₇NO₅ 397.50 138797-71-4 Acid-sensitive peptide synthesis
Fmoc-L-Thr(β-D-GlcNAc(Ac)₃)-OH Glycosylated C₃₃H₃₈N₂O₁₃ 670.66 160168-40-1 Glycopeptide vaccine development

Key Research Findings

Hydrophobicity and Stability :

  • The O-methyl group in Fmoc-allo-O-methyl-D-Thr reduces polarity compared to phosphorylated (e.g., Fmoc-D-Thr(PO(OBzl)OH)-OH) or glycosylated derivatives, improving membrane permeability .
  • Trityl-protected derivatives (e.g., Fmoc-D-Thr(Trt)-OH) exhibit high steric bulk, preventing aggregation in peptide chains but requiring strong acids (e.g., TFA) for deprotection .

Synthetic Utility :

  • Phosphorylated variants (e.g., Fmoc-D-Thr(PO(OBzl)OH)-OH) are critical for studying kinase-mediated signaling pathways but require orthogonal protection strategies due to their labile phosphate groups .
  • Glycosylated derivatives (e.g., Fmoc-L-Thr(β-D-GlcNAc(Ac)₃)-OH) are used in glycoengineering, though their synthesis demands specialized glycosylation protocols .

Biological Activity

Fmoc-allo-O-methyl-D-Threonine (Fmoc-allo-O-methyl-D-Thr) is a derivative of threonine, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl ether on the hydroxyl group. This compound plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). While it does not exhibit notable pharmacological properties on its own, it is essential for creating bioactive peptides that may have therapeutic applications.

The synthesis of this compound involves several steps, often utilizing various coupling reagents and protective strategies to ensure high purity and yield. The Fmoc group provides stability under acidic conditions and can be removed under basic conditions, making it an ideal choice for sequential peptide synthesis.

Key Steps in Synthesis:

  • Protection of the Amino Group : The Fmoc group protects the amino group during synthesis.
  • Methylation : The hydroxyl group is methylated to enhance stability and solubility.
  • Coupling Reactions : Utilization of reagents like HATU or DCC to facilitate the formation of peptide bonds.

Biological Activity

The primary biological activity of this compound arises from its incorporation into peptides. These peptides can exhibit various biological activities depending on their sequence and structure.

Role in Peptide Synthesis

  • Building Block : this compound serves as a versatile building block in synthesizing complex peptides.
  • Influence on Peptide Properties : The incorporation of this compound can affect the stability, solubility, and biological activity of the resulting peptides, which is crucial for drug development.

Applications

This compound has several applications across different fields:

Field Application
Biological Research Used to synthesize peptides for studying enzyme interactions and receptor binding.
Medicine Development of peptide-based therapeutics targeting specific proteins or pathways in diseases.
Industry Large-scale synthesis of peptides for pharmaceuticals, cosmetics, and food additives.

1. Peptide Therapeutics Development

Research has demonstrated that peptides synthesized using this compound can exhibit enhanced biological activities compared to their unmodified counterparts. For instance, specific bioactive peptides designed for antimicrobial activity have shown promising results in preclinical studies.

2. Structural Studies

X-ray crystallographic studies have provided insights into the structural characteristics of peptides containing this compound. These studies help elucidate how the incorporation of this compound affects peptide conformation and stability, which are critical factors for their biological function.

Research Findings

Recent studies have highlighted the importance of this compound in developing novel therapeutic agents:

  • Stability Enhancement : Peptides incorporating this compound demonstrated improved resistance to enzymatic degradation.
  • Bioactivity Modulation : The presence of this compound influenced receptor binding affinities and biological responses in cellular assays.

Q & A

Q. What is the functional role of the Fmoc and O-methyl groups in Fmoc-allo-O-methyl-D-Thr during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino terminus during solid-phase peptide synthesis (SPPS), enabling stepwise elongation. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side-chain protections . The O-methyl group protects the hydroxyl moiety of the threonine side chain, preventing undesired side reactions (e.g., oxidation or glycosylation) during synthesis. The allo configuration (distinct stereochemistry at the β-carbon) and D-enantiomer influence peptide backbone conformation and stability .

Q. How should this compound be stored to maintain stability?

Store at -20°C in a desiccated environment to prevent hydrolysis and oxidation. Prior to use, equilibrate to room temperature under inert gas (e.g., N₂) to avoid moisture absorption. For long-term storage (>6 months), -80°C is recommended. Solubilize in anhydrous DMSO (50–100 mg/mL) with brief sonication to ensure homogeneity .

Q. What analytical methods are used to confirm the identity of this compound?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity assessment (>95%).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • NMR : ¹H/¹³C NMR verifies stereochemistry, particularly the allo configuration and methyl group placement .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in automated SPPS?

FactorOptimal ConditionRationale
Coupling reagentHATU or PyAOPActivates carboxylate efficiently in sterically hindered environments .
SolventDMF or NMP (0.4 M)Enhances solubility of protected amino acids.
Temperature25–40°CHigher temperatures improve kinetics but risk epimerization; monitor via HPLC .
Reaction time1–2 hoursProlonged coupling minimizes incomplete reactions.

Pre-activate the amino acid with 2–4 equivalents of coupling reagent and 4–6 equivalents of DIPEA. Perform Kaiser tests to detect residual free amines .

Q. How to resolve discrepancies in reported solubility data for this compound across studies?

Discrepancies often arise from variations in solvent purity, temperature, and hydration states. For example:

  • DMSO : Reported solubility ranges from 50–150 mg/mL due to residual moisture content. Use Karl Fischer titration to verify solvent dryness (<0.01% H₂O) .
  • DCM/THF : Limited solubility (<10 mg/mL) necessitates pre-activation in DMSO before dilution . Cross-reference with orthogonal techniques (e.g., turbidimetry, dynamic light scattering) to validate solubility under specific experimental conditions .

Q. What strategies prevent epimerization during incorporation of this compound into peptide sequences?

  • Use low-temperature coupling (0–10°C) with HATU/DIPEA to minimize racemization.
  • Avoid prolonged exposure to basic conditions (e.g., >5% DIEA in activation mixtures).
  • Employ pseudo-proline dipeptides or microwave-assisted synthesis to reduce reaction time and steric strain .

Q. How does the allo configuration impact glycopeptide folding and biological activity?

The allo configuration alters the peptide’s dihedral angles, influencing secondary structures (e.g., β-turn stability). In glycopeptides, this affects glycan presentation and receptor binding. For example, allo-Thr derivatives enhance proteolytic resistance in cell-penetrating peptides but may reduce affinity for carbohydrate-binding proteins .

Methodological Considerations

Designing orthogonal protection strategies for this compound in complex glycopeptide synthesis

  • Orthogonal Groups : Combine Fmoc (base-labile) with Ac₃Manα (acid-labile) or Trt (mild acid-labile) for selective deprotection .
  • Deprotection Sequence :

Remove Fmoc with piperidine/DMF (20%, v/v).

Cleave Trt with 1% TFA/DCM (30 sec) if additional side-chain protection exists.

Use hydrazine for Ac₃Manα removal in glycan-modified peptides .

Troubleshooting low yields in SPPS using this compound

  • Cause 1 : Incomplete activation. Solution : Increase coupling reagent equivalents (3–5 eq) and pre-activate for 5 min.
  • Cause 2 : Steric hindrance. Solution : Incorporate backbone amide protectants (e.g., 2,4-dimethoxybenzyl) .
  • Cause 3 : Solvent polarity. Solution : Add 0.1 M HOAt or 1-hydroxybenzotriazole to improve solubility .

Data Analysis and Reporting

Interpreting conflicting NMR data for this compound in different deuterated solvents
Chemical shifts vary in CDCl₃ vs. DMSO-d₆ due to solvent polarity and hydrogen bonding. For example:

  • The Fmoc aromatic protons resonate at δ 7.2–7.8 ppm in CDCl₃ but shift upfield in DMSO-d₆.
  • Use COSY and HSQC to resolve overlapping signals, and reference against known spectra in the same solvent .

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